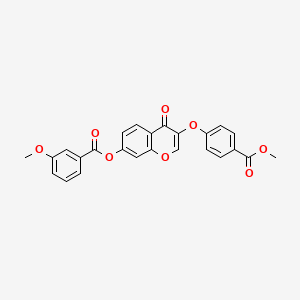

3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate

Description

Properties

IUPAC Name |

[3-(4-methoxycarbonylphenoxy)-4-oxochromen-7-yl] 3-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O8/c1-29-18-5-3-4-16(12-18)25(28)33-19-10-11-20-21(13-19)31-14-22(23(20)26)32-17-8-6-15(7-9-17)24(27)30-2/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHYLBJOIQDMDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex molecules.

Chemical Reactions Analysis

3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate can undergo various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Scientific Research Applications

3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets. The chromenone core structure is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Coumarin Derivatives

Key Differences in Physicochemical Properties

Electronic Effects: The target compound’s 4-(methoxycarbonyl)phenoxy group is strongly electron-withdrawing, which may enhance stability and alter π-π stacking interactions compared to electron-donating groups (e.g., 4-methoxyphenoxy in ). The 4-chlorophenyl analog () introduces a halogen, increasing lipophilicity (higher LogP: ~5.2 vs.

The trifluoromethyl group in enhances metabolic stability and may influence receptor binding through hydrophobic interactions.

Solubility and Bioavailability: The 3-methoxybenzoate in the target compound (meta-substitution) may reduce crystallinity compared to para-substituted analogs (e.g., ), improving solubility.

Biological Activity

The compound 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate is a synthetic derivative of flavonoids, characterized by a chromenone backbone and various functional groups, including methoxycarbonyl and benzoate moieties. This structural complexity suggests potential biological activities that merit detailed exploration.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 422.38 g/mol. The structure can be depicted as follows:

Anticancer Activity

Research indicates that flavonoid derivatives, including this compound, exhibit significant anticancer properties. A study evaluating various derivatives found that compounds similar to This compound demonstrated cytotoxic effects against breast cancer cell lines (e.g., MCF-7). The IC50 values for these compounds ranged from 2.2 to 5.3 µM, indicating effective inhibition of cell proliferation in vitro .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in inflammatory processes. For instance, it was found to moderately inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in the synthesis of inflammatory mediators . The dual inhibitory effect against acetylcholinesterase (AChE) was also noted, which could have implications for neuroprotective applications.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. Preliminary studies suggest that This compound may scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| 2-(2-hydroxyphenyl)-5-methoxybenzoic acid | Hydroxy and methoxy groups | Anti-inflammatory properties |

| 5-nitroflavone | Nitro group on flavonoid structure | Strong antibacterial activity |

| 7-hydroxyflavone | Hydroxy group at position 7 | Notable antioxidant activity |

This table highlights the diversity within flavonoid derivatives while emphasizing the unique combination of functional groups present in This compound , which may confer distinct biological activities and applications.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study focused on the cytotoxic effects of various flavonoid derivatives on MCF-7 cells showed that compounds with similar structural features to This compound exhibited IC50 values below 5 µM, indicating strong potential for further development as anticancer agents .

- Enzyme Interaction Studies : Molecular docking studies revealed that this compound interacts favorably with COX and LOX enzymes, suggesting a mechanism through which it may exert its anti-inflammatory effects. The binding affinities indicated a significant interaction with key residues in the active sites of these enzymes .

Q & A

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts acylation | 4-Methoxybenzoyl chloride, AlCl₃, 80°C | 65 | 90 | |

| Esterification | 3-Methoxybenzoyl chloride, Et₃N, CH₂Cl₂ | 75 | 95 |

Q. Table 2: Biological Activity Comparison

| Derivative | Target Enzyme (IC₅₀, µM) | Cytotoxicity (IC₅₀, µM) | Solubility (mg/mL) |

|---|---|---|---|

| Target compound | COX-2: 12.3 ± 1.5 | HeLa: 15.2 ± 2.1 | 0.45 |

| 7-Carbamate analog | COX-2: 18.9 ± 2.3 | HeLa: 22.7 ± 3.4 | 0.12 |

| 3-Nitro substituted | COX-2: 8.5 ± 0.9 | HeLa: 9.8 ± 1.2 | 0.08 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.